The synthesis of (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, a difluorinated analogue of reduced haloperidol (referred to as compound 2 in the source), has been described []. This synthesis aims to minimize the potential oxidation back to the corresponding haloperidol analogue. While the specific synthesis of 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one is not detailed in the provided abstracts, it is likely to involve similar synthetic strategies, potentially utilizing reactions like fluorination and modifications of the piperidine ring.
Although the exact mechanism of action for 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one has not been elucidated, its structural similarity to reduced haloperidol suggests potential interaction with sigma-1 receptors (S1R) []. S1Rs are intracellular chaperone proteins involved in various cellular functions, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. Further research is necessary to confirm its interaction with S1R and investigate its downstream effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: